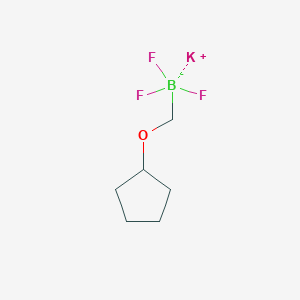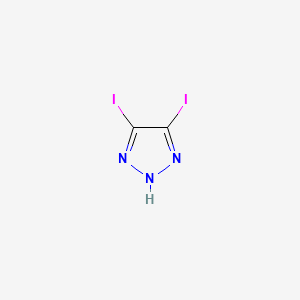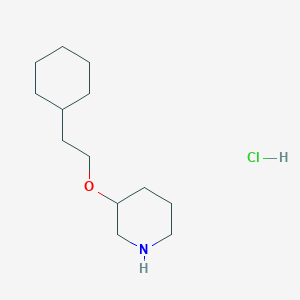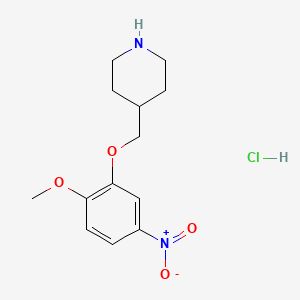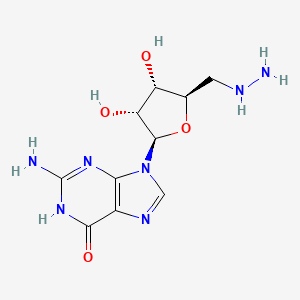
5'-Hydrazino-5'-deoxyguanosine
Descripción general
Descripción
5’-Hydrazino-5’-deoxyguanosine is a valuable biomolecule that acts as a key reagent in DNA and RNA research for specialized investigations. It has shown significant potential in the research and development of anti-viral and anti-cancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydrazino-5’-deoxyguanosine typically involves the modification of guanosine. One common method includes the hydrazination of 5’-deoxyguanosine. The reaction conditions often involve the use of hydrazine hydrate under controlled temperature and pH conditions to ensure the selective formation of the hydrazino group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Hydrazino-5’-deoxyguanosine is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.
Análisis De Reacciones Químicas
Types of Reactions
5’-Hydrazino-5’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted guanosine derivatives.
Aplicaciones Científicas De Investigación
5’-Hydrazino-5’-deoxyguanosine is extensively used in scientific research, including:
Chemistry: It serves as a reagent for the synthesis of modified nucleosides and nucleotides.
Biology: It is used in the study of DNA and RNA modifications and interactions.
Medicine: The compound is investigated for its potential in anti-viral and anti-cancer therapies.
Industry: It is used in the production of labeling-ready RNAs for various biotechnological applications
Mecanismo De Acción
The mechanism of action of 5’-Hydrazino-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. The hydrazino group can form covalent bonds with nucleophilic sites in the nucleic acids, leading to modifications that can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral RNA polymerases and cellular DNA .
Comparación Con Compuestos Similares
Similar Compounds
5’-Azido-5’-deoxyguanosine: Another modified guanosine derivative used in click chemistry.
5’-Deoxy-5’-methylaminoadenosine: A compound with similar applications in nucleic acid research
Uniqueness
5’-Hydrazino-5’-deoxyguanosine is unique due to its hydrazino group, which provides distinct reactivity and potential for forming covalent modifications in nucleic acids. This makes it particularly valuable in anti-viral and anti-cancer research.
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYADLCSEREDBG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


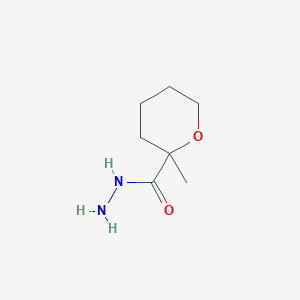
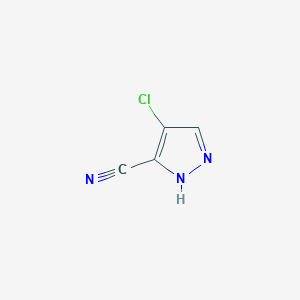
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
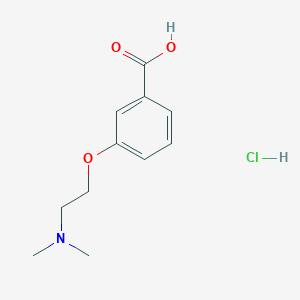
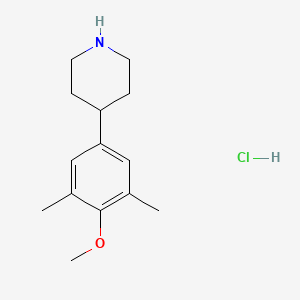

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
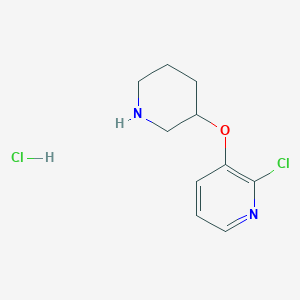
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)
